Cas no 2229568-32-3 (2-(3-trifluoromethanesulfonylphenyl)propanal)

2-(3-trifluoromethanesulfonylphenyl)propanal 化学的及び物理的性質
名前と識別子
-
- 2-(3-trifluoromethanesulfonylphenyl)propanal
- EN300-1990437
- 2229568-32-3
-
- インチ: 1S/C10H9F3O3S/c1-7(6-14)8-3-2-4-9(5-8)17(15,16)10(11,12)13/h2-7H,1H3
- InChIKey: GEJPQWDWXUEJKM-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)(C1=CC=CC(=C1)C(C=O)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 266.02244980g/mol
- どういたいしつりょう: 266.02244980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 369
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-(3-trifluoromethanesulfonylphenyl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990437-1.0g |
2-(3-trifluoromethanesulfonylphenyl)propanal |
2229568-32-3 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-1990437-5.0g |
2-(3-trifluoromethanesulfonylphenyl)propanal |
2229568-32-3 | 5g |
$3313.0 | 2023-06-02 | ||
Enamine | EN300-1990437-0.05g |
2-(3-trifluoromethanesulfonylphenyl)propanal |
2229568-32-3 | 0.05g |
$959.0 | 2023-09-16 | ||
Enamine | EN300-1990437-0.5g |
2-(3-trifluoromethanesulfonylphenyl)propanal |
2229568-32-3 | 0.5g |
$1097.0 | 2023-09-16 | ||
Enamine | EN300-1990437-1g |
2-(3-trifluoromethanesulfonylphenyl)propanal |
2229568-32-3 | 1g |
$1142.0 | 2023-09-16 | ||
Enamine | EN300-1990437-0.1g |
2-(3-trifluoromethanesulfonylphenyl)propanal |
2229568-32-3 | 0.1g |
$1005.0 | 2023-09-16 | ||
Enamine | EN300-1990437-0.25g |
2-(3-trifluoromethanesulfonylphenyl)propanal |
2229568-32-3 | 0.25g |
$1051.0 | 2023-09-16 | ||
Enamine | EN300-1990437-10g |
2-(3-trifluoromethanesulfonylphenyl)propanal |
2229568-32-3 | 10g |
$4914.0 | 2023-09-16 | ||
Enamine | EN300-1990437-10.0g |
2-(3-trifluoromethanesulfonylphenyl)propanal |
2229568-32-3 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-1990437-2.5g |
2-(3-trifluoromethanesulfonylphenyl)propanal |
2229568-32-3 | 2.5g |
$2240.0 | 2023-09-16 |
2-(3-trifluoromethanesulfonylphenyl)propanal 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
2-(3-trifluoromethanesulfonylphenyl)propanalに関する追加情報
Recent Advances in the Study of 2-(3-Trifluoromethanesulfonylphenyl)propanal (CAS: 2229568-32-3)
In recent years, the compound 2-(3-trifluoromethanesulfonylphenyl)propanal (CAS: 2229568-32-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethanesulfonyl (triflyl) group and propanal moiety, has shown promising potential in various applications, including drug synthesis and medicinal chemistry. The unique electronic properties of the triflyl group, combined with the reactivity of the aldehyde functionality, make this compound a valuable intermediate in the development of novel therapeutic agents.
A recent study published in the *Journal of Medicinal Chemistry* explored the synthetic utility of 2-(3-trifluoromethanesulfonylphenyl)propanal in the preparation of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers demonstrated that the triflyl group enhances the binding affinity of the resulting inhibitors by facilitating strong electrostatic interactions with target proteins. This finding opens new avenues for the design of PPI modulators, which are notoriously difficult to target with traditional small-molecule approaches.
Another significant development involves the use of 2-(3-trifluoromethanesulfonylphenyl)propanal as a key intermediate in the synthesis of fluorinated analogs of biologically active compounds. Fluorination is a common strategy in drug design to improve metabolic stability and bioavailability. A team from the University of Cambridge reported the successful incorporation of this compound into a series of fluorinated prostaglandin analogs, which exhibited enhanced pharmacokinetic profiles compared to their non-fluorinated counterparts. This research highlights the versatility of 2-(3-trifluoromethanesulfonylphenyl)propanal in medicinal chemistry.
In addition to its applications in drug discovery, 2-(3-trifluoromethanesulfonylphenyl)propanal has also been investigated for its potential in chemical biology. A recent study in *ACS Chemical Biology* described its use as a probe to study enzyme mechanisms. The triflyl group was found to act as a leaving group in enzymatic reactions, providing insights into the catalytic mechanisms of sulfotransferases and related enzymes. This application underscores the compound's utility beyond traditional drug synthesis.
Despite these advancements, challenges remain in the large-scale synthesis and handling of 2-(3-trifluoromethanesulfonylphenyl)propanal. The triflyl group is highly reactive and can pose stability issues under certain conditions. Recent efforts by industrial researchers have focused on optimizing synthetic protocols to improve yield and purity. For instance, a patent filed by a major pharmaceutical company disclosed a novel catalytic method for the efficient production of this compound, addressing some of the scalability concerns.
Looking ahead, the continued exploration of 2-(3-trifluoromethanesulfonylphenyl)propanal is expected to yield further breakthroughs in drug discovery and chemical biology. Its unique structural features and reactivity make it a valuable tool for researchers aiming to develop new therapeutic agents and probe biological systems. Future studies will likely focus on expanding its applications and addressing the remaining synthetic challenges to fully harness its potential.
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